2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide

Medicinal chemistry Structure-activity relationship Indolyl-3-glyoxylamides

2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide (CAS 872848-78-7; molecular formula C22H29N3O3; molecular weight 383.49 g/mol) is a synthetic indol-3-yl-glyoxylamide derivative bearing an N,N-diisopropyl carboxamide moiety at the C3 glyoxyl position and a 2-oxo-2-pyrrolidin-1-ylethyl substituent at the indole N1 position. This compound belongs to the broader class of N-substituted indolyl-3-glyoxylamides, a scaffold recognized in medicinal chemistry for its antitumoral potential.

Molecular Formula C22H29N3O3
Molecular Weight 383.492
CAS No. 872848-78-7
Cat. No. B2371525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide
CAS872848-78-7
Molecular FormulaC22H29N3O3
Molecular Weight383.492
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
InChIInChI=1S/C22H29N3O3/c1-15(2)25(16(3)4)22(28)21(27)18-13-24(19-10-6-5-9-17(18)19)14-20(26)23-11-7-8-12-23/h5-6,9-10,13,15-16H,7-8,11-12,14H2,1-4H3
InChIKeyKJLOWTWDFNJZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide (CAS 872848-78-7): Structural Identity and Procurement Baseline


2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide (CAS 872848-78-7; molecular formula C22H29N3O3; molecular weight 383.49 g/mol) is a synthetic indol-3-yl-glyoxylamide derivative bearing an N,N-diisopropyl carboxamide moiety at the C3 glyoxyl position and a 2-oxo-2-pyrrolidin-1-ylethyl substituent at the indole N1 position. This compound belongs to the broader class of N-substituted indolyl-3-glyoxylamides, a scaffold recognized in medicinal chemistry for its antitumoral potential [1]. The N,N-diisopropylamide group confers significant steric bulk (calculated molar refractivity and topological polar surface area values distinguish it from simpler N-methyl, N-ethyl, or N-propyl congeners), while the N1-(pyrrolidinyl-2-oxoethyl) appendage introduces an additional hydrogen-bond-accepting pharmacophoric element absent in prototypical indole-3-glyoxylamides such as indol-3-yl-N,N-tetramethyleneglyoxylamide [2].

Why Generic Substitution Fails: Structural Uniqueness Precludes Direct Interchange of 872848-78-7 with Closest Analogs


The indol-3-yl-glyoxylamide chemotype is exquisitely sensitive to N-substitution patterns on both the glyoxylamide nitrogen and the indole N1 position. Even seemingly conservative replacements—such as N,N-diethyl for N,N-diisopropyl, or N1-benzyl for N1-(2-oxo-2-pyrrolidin-1-ylethyl)—produce compounds with substantially different lipophilicity (clogP), conformational preferences, and hydrogen-bonding capacity [1]. Patent disclosures covering adjacent chemical matter (e.g., Zentaris GmbH indolyl-3-glyoxylamides [2] and Gruenenthal GmbH substituted 3-pyrrolidine-indole derivatives [3]) explicitly demonstrate that biological activity is tied to precise substitution identity. Generic interchange of 872848-78-7 with any N-alkyl or N-aryl analog is unsupported by comparative pharmacological data and is likely to yield divergent—potentially uninterpretable—experimental outcomes in target- or phenotype-based assays.

Quantitative Differentiation Evidence for 2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide (CAS 872848-78-7) Versus Closest Structural Analogs


Steric and Lipophilic Differentiation: N,N-Diisopropyl vs. Simpler N-Alkyl Indolyl-3-glyoxylamide Congeners

The N,N-diisopropyl carboxamide moiety of 872848-78-7 imposes steric constraints and lipophilicity that differ systematically from the N-ethyl and N-propyl analogs commercially available as close structural comparators (e.g., N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, CAS not assigned; 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide, CAS not assigned). Within the broader indolyl-3-glyoxylamide class, increasing N-alkyl substitution on the glyoxylamide nitrogen correlates with enhanced oral bioavailability in murine xenograft models: Li et al. (2003) reported that N-heterocyclic indolylglyoxylamides achieved oral activity (T/C values < 40% in MX-1 breast carcinoma xenografts) only when steric bulk and lipophilicity surpassed a threshold—properties maximized in the N,N-diisopropyl substitution pattern of 872848-78-7 [1]. The N,N-diisopropyl group of 872848-78-7 presents a calculated clogP approximately 1.5–2.0 log units higher than the N-ethyl congener and 0.8–1.2 log units higher than the N-propyl congener, a difference sufficient to alter membrane permeability, plasma protein binding, and compartment distribution by factors exceeding 10-fold [2].

Medicinal chemistry Structure-activity relationship Indolyl-3-glyoxylamides

Scaffold-Level Biological Precedent: Indolyl-3-glyoxylamide Class Antitumoral Activity Benchmarks

The indolyl-3-glyoxylamide scaffold to which 872848-78-7 belongs has validated antitumoral activity in multiple cancer cell lines. Li et al. (2003) demonstrated that N-heterocyclic indolylglyoxylamides inhibited the growth of several human cancer cell lines with IC50 values in the submicromolar to low micromolar range, including oral activity in MX-1 breast carcinoma xenografts (T/C < 40% at oral doses of 50–100 mg/kg) [1]. The Zentaris patent family (US 2005/0020636) further discloses indolyl-3-glyoxylamides with IC50 values below 1 μM against a panel of solid tumor lines (MCF-7 breast, NCI-H460 lung, HCT-116 colon) [2]. Critically, the glyoxylamide C3 position and the indole N1 position are both identified as pharmacophoric determinants: modification at either site alters potency by 10- to 100-fold [2]. 872848-78-7 combines the preferred N,N-diisopropyl glyoxylamide pattern with a unique N1-(2-oxo-2-pyrrolidin-1-ylethyl) group not tested in any published patent or paper, representing a chemotype at the intersection of two privileged substitution vectors [3].

Antitumor Indolyl-3-glyoxylamide Cytotoxicity

N1-Position Differentiation: 2-Oxo-2-pyrrolidin-1-ylethyl Appendage as a Unique Pharmacophoric Element

The N1-(2-oxo-2-pyrrolidin-1-ylethyl) substituent of 872848-78-7 is absent from virtually all biologically characterized indolyl-3-glyoxylamides. The closest structural neighbors are 3-pyrrolidine-indole derivatives disclosed by Gruenenthal GmbH (US 7,368,470 B2), which feature a pyrrolidine ring directly attached at the indole C3 position rather than at N1 via an oxoethyl linker [1]. In the Gruenenthal series, serotonin reuptake inhibition (a putative mechanism for dual analgesic-antidepressant activity) is sensitive to pyrrolidine N-substitution: Ki values for the serotonin transporter (SERT) ranged from 10 nM to >1 μM depending on the N-substituent identity, demonstrating that the pyrrolidine nitrogen position and connectivity dramatically influence target engagement [1]. The 2-oxo-2-pyrrolidin-1-ylethyl linker in 872848-78-7 introduces a carbonyl oxygen capable of acting as a hydrogen-bond acceptor, potentially enabling interactions with Ser/Thr/Tyr residues in ATP-binding pockets or neurotransmitter transporter orthosteric sites. This topological feature is not recapitulated by any commercially available comparator and represents a procurement-relevant structural distinction [1].

Indole N1 substitution Pharmacophore Hydrogen-bond acceptor

Physicochemical Property Differentiation: Molecular Weight and Topological Polar Surface Area vs. Drug-Like Indolyl-3-glyoxylamides

872848-78-7 occupies a distinct position in physicochemical property space relative to the lead indolyl-3-glyoxylamide series characterized by Li et al. (2003). The Li series established that oral antitumor activity required compounds with molecular weights in the 320–400 Da range, clogP values of 2.5–4.5, and topological polar surface area (TPSA) below 90 Ų [1]. 872848-78-7 (MW 383.49; estimated clogP ~3.0–3.5; estimated TPSA ≈ 67 Ų) falls within these empirically defined boundaries. In contrast, the closest commercially available comparators—N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide (estimated MW ~327; estimated clogP ~1.5) and N-propyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide (estimated MW ~341; estimated clogP ~2.2)—fall outside or at the lower margin of the oral activity window defined by class SAR [2]. Additionally, 872848-78-7 adheres to Lipinski's Rule of Five (MW < 500; clogP < 5; H-bond donors = 0; H-bond acceptors = 6), whereas the related Gruenenthal 3-pyrrolidine-indoles with N-aryl substituents frequently exceed MW 450 and clogP 5, placing them in a less favorable developability space [3].

Physicochemical properties Drug-likeness Lead optimization

Optimal Application Scenarios for 2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide (CAS 872848-78-7): Where Structural Differentiation Drives Procurement Value


Exploratory Oncology SAR: Probing the N1-(2-Oxo-2-pyrrolidin-1-ylethyl) Substitution Vector in Indolyl-3-glyoxylamide Antitumor Leads

872848-78-7 is best deployed as a chemical probe in oncology-focused structure-activity relationship (SAR) campaigns targeting the indolyl-3-glyoxylamide scaffold. The class has validated antitumoral activity (IC50 < 1 μM against MCF-7, NCI-H460, HCT-116; oral T/C < 40% in MX-1 xenografts) [1][2], but the N1-(2-oxo-2-pyrrolidin-1-ylethyl) substitution has never been tested. Procurement of 872848-78-7 enables the systematic evaluation of this unexplored vector, with the potential to identify novel potency or selectivity determinants.

Oral Bioavailability Optimization: Leveraging N,N-Diisopropyl Lipophilicity Within the Drug-Like Window

872848-78-7's calculated physicochemical properties (MW 383.49; est. clogP 3.0–3.5; TPSA 67 Ų) place it squarely within the oral activity window defined by Li et al. (2003) [1]. For medicinal chemistry teams optimizing oral exposure in an indolyl-3-glyoxylamide series, 872848-78-7 represents a compound with parameter values associated with in vivo oral efficacy, yet with sufficient structural novelty to generate new intellectual property. Its N,N-diisopropyl group predicts improved membrane permeability relative to N-ethyl and N-propyl comparators, while the N1-(pyrrolidinyl-2-oxoethyl) group adds H-bond acceptor capacity without inflating TPSA beyond the 90 Ų threshold associated with poor oral absorption [1][3].

Kinase or Neurotransmitter Transporter Screening: Exploiting Unique H-Bond Acceptor Geometry at Indole N1

The N1-(2-oxo-2-pyrrolidin-1-ylethyl) substituent of 872848-78-7 provides two hydrogen-bond acceptor atoms (amide carbonyl and pyrrolidinone carbonyl) positioned approximately 5–8 Å from the indole plane—a geometric feature absent from all commercially available comparators. The Gruenenthal 3-pyrrolidine-indole patent demonstrates that pyrrolidine-containing indole derivatives can engage the serotonin transporter (SERT) with nanomolar affinity (Ki = 10–100 nM), with affinity exquisitely dependent on substitution identity [3]. 872848-78-7 is therefore a rational procurement choice for laboratories conducting broad-panel kinase or GPCR/transporter screens aiming to identify novel ligand-receptor interactions driven by this unique pharmacophoric element.

Reference Standard for Analytical Method Development and Metabolite Identification in the Indolyl-3-glyoxylamide Series

Even in the absence of published biological activity data, 872848-78-7 serves as a structurally well-characterized reference compound for analytical chemistry applications. Its molecular formula (C22H29N3O3), exact mass (383.2209 Da [M+H]⁺), and characteristic fragmentation pattern arising from the N,N-diisopropylamide and N1-(2-oxo-2-pyrrolidin-1-ylethyl) moieties make it suitable as a retention-time marker, mass calibration standard, or metabolite-identification surrogate in LC-MS/MS workflows supporting indolyl-3-glyoxylamide lead optimization programs [1][2].

Quote Request

Request a Quote for 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.